N-(2,5-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
The compound N-(2,5-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic molecule featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core. Key structural attributes include:
- A 5,5-dioxido thiazin ring, conferring sulfone functionality and enhanced polarity.
- An ethyl substituent at position 6 of the heterocyclic system.
- A thioacetamide linker bonded to a 2,5-dimethylphenyl group, which may influence pharmacokinetic properties such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-4-26-18-8-6-5-7-16(18)21-19(31(26,28)29)12-23-22(25-21)30-13-20(27)24-17-11-14(2)9-10-15(17)3/h5-12H,4,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDVYNRJRSTALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[c]pyrimido[4,5-e][1,2]thiazinyl core, followed by the introduction of the dimethylphenyl group through nucleophilic substitution or coupling reactions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, synthesized via analogous heterocyclic condensation reactions, share structural and functional similarities with the target molecule:
Structural Analogues from
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Core Structure : Thiazolo[3,2-a]pyrimidine with a fused thiazole ring.
- Key Features :
- A 2,4,6-trimethylbenzylidene substituent enhancing steric bulk.
- Cyanide and furan groups contributing to electronic effects.
- Synthesis : Condensation of chloroacetic acid with aromatic aldehydes in acetic anhydride/acetic acid (68% yield) .
Compound 11b : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Core Structure: Similar to 11a but with a 4-cyanobenzylidene group.
- Key Features: Increased polarity due to the cyano group. Lower melting point (213–215°C) compared to 11a (243–246°C), likely due to reduced crystallinity .
Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core Diversity: The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core is structurally distinct from the thiazolo-pyrimidine or pyrimido-quinazoline systems in analogues. This difference may influence binding affinity in biological targets.
Substituent Effects: The ethyl group in the target compound may reduce metabolic degradation compared to the methyl or cyanobenzylidene groups in analogues. The 2,5-dimethylphenyl substituent offers steric hindrance, which could modulate interactions with enzymes or receptors.
Synthetic Accessibility :
- Analogues 11a and 11b were synthesized in higher yields (68%) compared to compound 12 (57%), suggesting that the target compound’s complex fused system might require optimized reaction conditions for scalability .
Biological Activity
N-(2,5-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a dimethylphenyl group and a benzo[c]pyrimido-thiazin moiety, which suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of this compound is , with a molecular weight of 454.6 g/mol. The compound's structure includes functional groups such as amides and thiazines, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and antimicrobial compound.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer effects across multiple cancer cell lines. For instance:
- In vitro Studies : Compounds related to this structure have shown potent inhibition against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These effects were compared favorably to established chemotherapeutic agents like etoposide .
- Mechanism of Action : The anticancer properties are primarily attributed to the inhibition of topoisomerase II and induction of reactive oxygen species (ROS) in cancer cells. This leads to apoptosis during the G1 phase of the cell cycle .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Bacterial Inhibition : Studies have shown that derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Some derivatives have been effective against drug-resistant strains of Candida species as well .
Case Studies and Research Findings
Several key studies have contributed to our understanding of the biological activity of this compound:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities. Among them, certain compounds displayed superior antibacterial activity compared to traditional antibiotics .
- Topoisomerase Inhibition : Another study focused on the synthesis of compounds targeting topoisomerase II. The findings indicated that specific analogs not only inhibited topoisomerase activity but also induced significant apoptotic effects in cancer cells .
- Antifungal Activity : Research highlighted that some derivatives showed enhanced antifungal activity against resistant strains of fungi compared to standard treatments like fluconazole .
Data Tables
| Biological Activity | Cell Line/Pathogen | Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer | Low micromolar IC50 | Topoisomerase II inhibition |
| Anticancer | Colon Cancer | Low micromolar IC50 | Induction of ROS |
| Antibacterial | MRSA | Effective | Disruption of cell wall synthesis |
| Antifungal | Drug-resistant Candida | Enhanced | Cell membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
